Cas no 15205-57-9 (Tribenzyl phosphite)

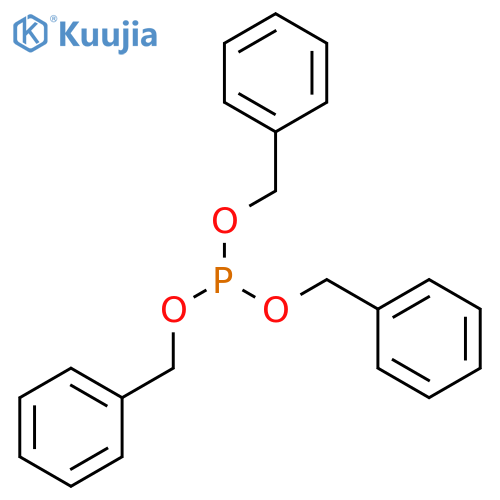

Tribenzyl phosphite structure

商品名:Tribenzyl phosphite

CAS番号:15205-57-9

MF:C21H21O3P

メガワット:352.363406896591

MDL:MFCD19440712

CID:120863

PubChem ID:11810300

Tribenzyl phosphite 化学的及び物理的性質

名前と識別子

-

- Phosphorous acid,tris(phenylmethyl) ester

- tribenzyl phosphite

- phosphoric acid tribenzyl ester

- Phosphorigsaeure-tribenzylester

- Phosphorous acid tribenzyl ester

- KKFOMYPMTJLQGA-UHFFFAOYSA-N

- EN300-1659369

- 15205-57-9

- CS-0375651

- Tribenzylphosphite

- SCHEMBL194803

- AKOS015951299

- AS-10739

- Phosphorous acid, tris(phenylmethyl) ester

- DTXSID10934408

- MFCD19440712

- DB-189548

- 604-823-1

- DTXCID901363056

- Tribenzyl phosphite

-

- MDL: MFCD19440712

- インチ: InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2

- InChIKey: KKFOMYPMTJLQGA-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(COP(OCC2C=CC=CC=2)OCC2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 352.12300

- どういたいしつりょう: 352.12283153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

- ゆうかいてん: 52 ºC

- PSA: 41.28000

- LogP: 5.86370

Tribenzyl phosphite セキュリティ情報

Tribenzyl phosphite 税関データ

- 税関コード:2920901900

- 税関データ:

中国税関コード:

2920901900概要:

2920901900亜リン酸エステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2920901900付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:30.0%

Tribenzyl phosphite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D375010-100g |

Tribenzyl phosphite |

15205-57-9 | 95% | 100g |

$1650 | 2024-08-03 | |

| TRC | T221165-250mg |

Tribenzyl phosphite |

15205-57-9 | 250mg |

$ 230.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D543236-1kg |

tribenzyl phosphite |

15205-57-9 | 95% | 1kg |

$3200 | 2024-06-05 | |

| Enamine | EN300-1659369-0.25g |

tribenzyl phosphite |

15205-57-9 | 85% | 0.25g |

$142.0 | 2023-05-24 | |

| 1PlusChem | 1P007K93-5g |

Phosphorous acid,tris(phenylmethyl) ester |

15205-57-9 | 85% | 5g |

$1391.00 | 2024-06-20 | |

| 1PlusChem | 1P007K93-250mg |

Phosphorous acid,tris(phenylmethyl) ester |

15205-57-9 | 85% | 250mg |

$231.00 | 2024-06-20 | |

| 1PlusChem | 1P007K93-10g |

Phosphorous acid,tris(phenylmethyl) ester |

15205-57-9 | 85% | 10g |

$2031.00 | 2024-06-20 | |

| Enamine | EN300-1659369-5000mg |

tribenzyl phosphite |

15205-57-9 | 85.0% | 5000mg |

$1075.0 | 2023-09-21 | |

| eNovation Chemicals LLC | D543236-500g |

tribenzyl phosphite |

15205-57-9 | 95% | 500g |

$2000 | 2025-02-24 | |

| eNovation Chemicals LLC | D543236-500g |

tribenzyl phosphite |

15205-57-9 | 95% | 500g |

$2000 | 2025-02-21 |

Tribenzyl phosphite 関連文献

-

1. 176. Studies on phosphorylation. Part V. The reaction of tertiary bases with esters of phosphorous, phosphoric, and pyrophosphoric acids. A new method of selective debenzylationJ. Baddiley,V. M. Clark,J. J. Michalski,A. R. Todd J. Chem. Soc. 1949 815

-

Russell J. Cox,Ana de Andrés-Gómez,Christopher R. A. Godfrey Org. Biomol. Chem. 2003 1 3173

-

Nikolai Makukhin,Alessio Ciulli RSC Med. Chem. 2021 12 8

-

Christophe Dardonville,Ian H. Gilbert Org. Biomol. Chem. 2003 1 552

-

5. 458. The organic chemistry of phosphorus. Part I. Some new methods for the preparation of alkyl halidesS. R. Landauer,H. N. Rydon J. Chem. Soc. 1953 2224

15205-57-9 (Tribenzyl phosphite) 関連製品

- 2768-31-2(Phosphorous acid,diethyl phenylmethyl ester)

- 157047-98-8(Benzomalvin C)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:15205-57-9)亚磷酸三苄酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:15205-57-9)Tribenzyl phosphite

清らかである:99%/99%

はかる:250mg/1g

価格 ($):207.0/408.0